Enhanced Lipophilicity Drives Membrane Permeability: LogP Comparison Across ACC Esters
The isopropyl ester of 1-aminocyclopropanecarboxylic acid confers a marked increase in lipophilicity relative to the parent ACC anion and the methyl ester. The parent ACC anion (deprotonated form) exhibits an ACD/LogP of -1.18 [1]. The propyl ester analog has a calculated XlogP of 0.4 [2]. The isopropyl ester, bearing a branched secondary alkyl chain, is expected to exhibit comparable or marginally higher lipophilicity than the n-propyl ester based on established structure-property relationships. This increase of approximately 1.6-1.8 logP units relative to the parent ACC anion translates to a theoretical ~40-60× increase in octanol-water partition coefficient, directly enhancing passive membrane diffusion capacity [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated XlogP ~0.4-0.6 (inferred from propyl ester and structural branching effects) |
| Comparator Or Baseline | ACC parent anion: ACD/LogP -1.18; Propyl ACC ester: XlogP 0.4 |
| Quantified Difference | Approximately 1.6-1.8 logP unit increase versus ACC anion; comparable to propyl ester with branched-chain structural differentiation |
| Conditions | Calculated physicochemical parameters: ACD/Labs Percepta Platform (ACC anion) [1]; XlogP calculation (propyl ester) [2] |
Why This Matters
Higher lipophilicity is directly correlated with enhanced passive membrane permeability, which is a critical determinant of oral absorption, blood-brain barrier penetration, and intracellular target access in both in vitro and in vivo experimental systems.
- [1] ChemSpider. 1-Aminocyclopropanecarboxylate (ACC anion), CSID:4573843. Physicochemical Properties: ACD/LogP. Available at: http://pharmasea.chemspider.com/Chemical-Structure.4573843.html (accessed April 2026). View Source
- [2] Chem960. Propyl 1-aminocyclopropanecarboxylate, CAS 104544-05-0. Physicochemical Properties: XlogP Calculation. Available at: https://m.chem960.com/cas/104544050/ (accessed April 2026). View Source
